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Compound of Interest

Compound Name: 3-Butoxyphenylboronic acid

Cat. No.: B1335864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 3-
butoxyphenylboronic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct

experimental data for 3-butoxyphenylboronic acid in publicly accessible databases, this

guide presents a combination of data from closely related analogs and predicted values to offer

a comprehensive analytical profile.

Core Spectral Data
The following tables summarize the expected and observed spectral data for 3-
butoxyphenylboronic acid and its analogs.

Table 1: ¹H NMR Spectral Data
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm) for 3-

Butoxyphenylbo

ronic acid

Reference

Chemical Shift

(δ, ppm) for

Analogs

Multiplicity

Coupling

Constant (J,

Hz)

Ar-H 7.6 - 7.8

7.64 (d, J = 7.0

Hz, 1H), 7.60 (d,

J = 2.0 Hz, 1H)

for 3-

isopropoxypheny

lboronic acid

catechol ester[1]

m -

Ar-H 7.3 - 7.5

7.38 (dd, J = 8.0,

7.5 Hz, 1H) for 3-

isopropoxypheny

lboronic acid

catechol ester[1]

t ~7.5

Ar-H 7.0 - 7.2

7.09 (ddd, J =

8.0, 2.5, 1 Hz,

1H) for 3-

isopropoxypheny

lboronic acid

catechol ester[1]

d ~8.0

B(OH)₂ 8.0 - 8.2

Not always

observed due to

exchange

br s -

-OCH₂- ~4.0 - t ~6.5

-CH₂- ~1.75 - sextet ~7.5

-CH₂- ~1.5 - sextet ~7.5

-CH₃ ~0.95 - t ~7.4
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Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based

on the analysis of structurally similar compounds.

Table 2: ¹³C NMR Spectral Data

Carbon Assignment

Predicted Chemical Shift (δ,

ppm) for 3-

Butoxyphenylboronic acid

Reference Chemical Shift (δ,

ppm) for Analogs

C-B Not typically observed
The carbon adjacent to boron

was not detected[1]

Ar-C-O ~158

157.2 for 3-

isopropoxyphenylboronic acid

catechol ester[1]

Ar-C ~130

129.4 for 3-

isopropoxyphenylboronic acid

catechol ester[1]

Ar-C ~122

121.1 for 3-

isopropoxyphenylboronic acid

catechol ester[1]

Ar-C ~118

118.3 for 3-

isopropoxyphenylboronic acid

catechol ester[1]

Ar-C ~116

116.0 for 3-

isopropoxyphenylboronic acid

catechol ester[1]

-OCH₂- ~68 -

-CH₂- ~31 -

-CH₂- ~19 -

-CH₃ ~14 -

Note: The carbon atom attached to the boron atom is often not observed in the ¹³C NMR

spectrum due to quadrupolar relaxation.
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Table 3: IR Spectral Data

Vibrational Mode

Predicted Wavenumber

(cm⁻¹) for 3-

Butoxyphenylboronic acid

Reference Wavenumber

(cm⁻¹) for Analogs

O-H stretch (B-OH) 3200-3600 (broad)

3070 for 3-

isopropoxyphenylboronic acid

catechol ester[1]

C-H stretch (aromatic) 3000-3100

3070 for 3-

isopropoxyphenylboronic acid

catechol ester[1]

C-H stretch (aliphatic) 2850-3000

2987, 2973, 2929, 2881 for 3-

isopropoxyphenylboronic acid

catechol ester[1]

C=C stretch (aromatic) 1550-1650

1567 for 3-

isopropoxyphenylboronic acid

catechol ester[1]

B-O stretch 1300-1400

1369 for 3-

isopropoxyphenylboronic acid

catechol ester[1]

C-O stretch (ether) 1200-1300

1241 for 3-

isopropoxyphenylboronic acid

catechol ester[1]

Table 4: Mass Spectrometry Data
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Ion Predicted m/z Description
Reference m/z for

Analogs

[M+H]⁺ 195.11
Protonated molecular

ion

255.1187 for

C₁₅H₁₅BO₃ [M+H]⁺ (3-

isopropoxyphenylboro

nic acid derivative)[1]

[M-H₂O+H]⁺ 177.10
Loss of water from the

protonated molecule
-

[M-C₄H₈+H]⁺ 139.05

Loss of butene from

the protonated

molecule

-

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of 3-butoxyphenylboronic acid.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 3-butoxyphenylboronic acid in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice

of solvent is critical, as boronic acids can form trimers (boroxines) in non-polar solvents,

leading to complex and potentially uninterpretable spectra. Using a protic solvent like

methanol-d₄ can help break up these oligomers.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.
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The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-butoxyphenylboronic acid.

Methodology:

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This is the most common and convenient method.

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and

press it into a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-
butoxyphenylboronic acid.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is common

for observing [M+H]⁺ ions.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to

fragment the parent ion and analyze the resulting daughter ions.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Visualizations
Experimental Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral characterization of a

chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1335864?utm_src=pdf-body
https://www.benchchem.com/product/b1335864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis & Purification of
3-Butoxyphenylboronic Acid

NMR Spectroscopy
(¹H, ¹³C)

Structural Confirmation

IR Spectroscopy

Functional Group ID

Mass Spectrometry

Molecular Weight

Structure ElucidationPurity Assessment

Click to download full resolution via product page

Caption: General workflow for the spectral analysis of 3-Butoxyphenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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